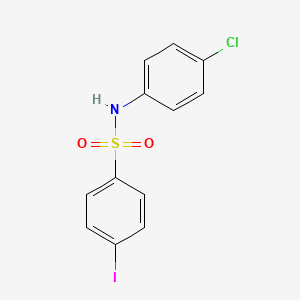![molecular formula C24H24N2O4S B4231979 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B4231979.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide
Overview
Description
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as compound X and has been found to have a wide range of potential applications in the field of medicine and pharmacology. The purpose of
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This inhibition leads to a decrease in inflammation and pain. Additionally, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide has been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division. This inhibition leads to a decrease in cancer and tumor growth.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide has been found to have a range of biochemical and physiological effects. It has been found to decrease the production of inflammatory prostaglandins, leading to a decrease in inflammation and pain. Additionally, it has been found to inhibit the growth and division of cancer and tumor cells, leading to a decrease in cancer and tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments is its ability to selectively inhibit specific enzymes and pathways in the body. This allows researchers to study the effects of inhibiting these enzymes and pathways on various biological processes. However, one of the limitations of using N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide in lab experiments is its potential toxicity. It is important for researchers to use appropriate safety precautions when working with this compound.
Future Directions
There are several future directions for the study of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide. One potential direction is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity. Finally, the development of new synthesis methods for this compound could lead to more efficient and cost-effective production.
Scientific Research Applications
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide has been extensively studied in scientific research for its potential applications in the field of medicine and pharmacology. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-17-7-11-21(12-8-17)30-18(2)24(27)25-20-9-13-22(14-10-20)31(28,29)26-16-15-19-5-3-4-6-23(19)26/h3-14,18H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQXZSEFWKHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4231900.png)
![4,7-dimethyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4231904.png)
![3-[3-(dimethylamino)propyl]-4-imino-6,6-dimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B4231908.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4231911.png)
![ethyl 4-({[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B4231916.png)
![4-fluoro-N-{1-[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231920.png)
![N-[2-(benzyloxy)-5-chlorophenyl]-3-nitrobenzamide](/img/structure/B4231928.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231930.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4231938.png)
![N-(4-fluorophenyl)-3-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B4231943.png)
![4-chloro-N-methyl-N-[2,4,6-trimethyl-3-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4231965.png)

![2-(4-morpholinyl)-5-nitro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4231988.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B4231992.png)